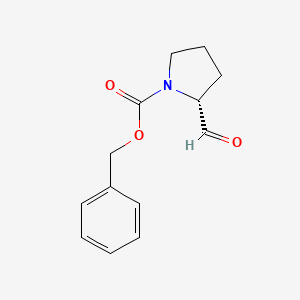

(2r)-1-Cbz-2-formyl-pyrrolidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl (2R)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHSGGMNWXBEI-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 1 Cbz 2 Formyl Pyrrolidine

Stereoselective Synthesis Approaches

The controlled installation of stereocenters is paramount in the synthesis of (2R)-1-Cbz-2-formyl-pyrrolidine. Both the initial formation of the pyrrolidine (B122466) core and subsequent functionalizations must proceed with high stereocontrol to ensure the desired enantiopurity of the final product.

Enantioselective Formation of the Pyrrolidine Core

The asymmetric synthesis of the pyrrolidine scaffold is a foundational aspect of obtaining enantiomerically pure (2R)-1-Cbz-2-formyl-pyrrolidine. A common and effective strategy involves the use of chiral catalysts in cycloaddition reactions. For instance, the catalytic, enantioselective [3+2] cycloaddition of azomethine ylides represents a powerful method for constructing highly substituted pyrrolidine rings. researchgate.net The choice of metal catalyst and chiral ligand is crucial for achieving high enantioselectivity. Copper(I) catalyst systems have been shown to be particularly effective in these transformations, affording the pyrrolidine core with high yield and purity. researchgate.net These methods often allow for the creation of multiple stereocenters in a single, controlled step. nih.gov The versatility of this approach is further highlighted by its applicability to the synthesis of complex pyrrolidine derivatives, including those with quaternary stereocenters. nih.gov

Another avenue for establishing the chiral pyrrolidine core is through the use of starting materials derived from the chiral pool, such as the amino acid L-proline. This natural and inexpensive starting material already possesses the desired (S)-stereochemistry at the C2 position, which can be retained or inverted during the synthetic sequence.

Diastereoselective Control in Functionalization

Once the chiral pyrrolidine ring is formed, any subsequent functionalization must be conducted in a manner that preserves or controls the diastereoselectivity. nih.gov For instance, in the synthesis of substituted pyrrolidines, cascade reactions can be employed to generate multiple stereocenters with good to excellent diastereoselectivity. rsc.org One such example is a one-pot nitro-Mannich/hydroamination cascade reaction, which, under the control of base and gold(I) catalysis, yields polysubstituted pyrrolidines. rsc.org

Furthermore, the inherent stereochemistry of the pyrrolidine ring can direct the approach of reagents in subsequent reactions. This substrate-controlled diastereoselectivity is a key principle in the functionalization of pyrrolidine derivatives. For example, the reduction of a ketone on a substituted pyrrolidine can proceed with high diastereoselectivity due to the steric hindrance imposed by existing substituents on the ring.

Precursor-Based Derivatization Strategies

A more direct and widely utilized approach to (2R)-1-Cbz-2-formyl-pyrrolidine involves the modification of readily available chiral precursors, most notably (R)-N-Cbz-prolinol.

Oxidation Reactions from Chiral Pyrrolidinols (e.g., Cbz-prolinol oxidation)

The most common method for the synthesis of (2R)-1-Cbz-2-formyl-pyrrolidine is the oxidation of the corresponding primary alcohol, (2R)-1-Cbz-2-pyrrolidinemethanol, also known as (R)-Cbz-prolinol. The selection of the oxidizing agent is critical to ensure high yield and to prevent over-oxidation to the carboxylic acid. Several mild oxidation protocols have proven effective for this transformation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgchemeurope.comnumberanalytics.com The Swern oxidation is known for its mild reaction conditions and broad functional group tolerance, making it a reliable choice for this conversion. wikipedia.orgorganic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation: The use of Dess-Martin periodinane offers a convenient and highly selective method for oxidizing primary alcohols to aldehydes under neutral pH and at room temperature. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reagent is particularly advantageous due to its high chemoselectivity, short reaction times, and simplified workup procedures. wikipedia.org

| Oxidation Method | Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature | Mild conditions, high yields, good for sensitive substrates. wikipedia.orgnumberanalytics.comorganic-chemistry.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, neutral pH, fast reaction, high chemoselectivity. wikipedia.orgorganic-chemistry.org |

Formylation Reactions on Protected Pyrrolidine Derivatives

While less common for the synthesis of this specific aldehyde, formylation reactions on a protected pyrrolidine ring can, in principle, be employed. This would involve the introduction of a formyl group onto the C2 position of a 1-Cbz-pyrrolidine molecule. chemsrc.comnih.govchemicalbook.com However, achieving regioselectivity at the C2 position in the presence of other reactive sites can be challenging.

Regioselective Functionalization Approaches

Regioselective functionalization techniques can also be envisioned for the synthesis of (2R)-1-Cbz-2-formyl-pyrrolidine. nih.gov For instance, directed ortho-lithiation strategies, while more commonly applied to aromatic systems, can be adapted for heterocyclic compounds. In the context of a Cbz-protected pyrrolidine, the carbamate (B1207046) group could potentially direct a metalating agent to the adjacent C2 position, which could then be quenched with a formylating agent. However, the application of such methods to the direct formylation of 1-Cbz-pyrrolidine is not widely reported and would require careful optimization to ensure high regioselectivity.

Protecting Group Manipulations and Their Impact on Stereochemical Integrity

The synthesis and subsequent reactions of (2R)-1-Cbz-2-formyl-pyrrolidine are heavily reliant on the strategic use of protecting groups. The choice of protecting group for the pyrrolidine nitrogen is paramount, as it not only prevents unwanted side reactions but also plays a crucial role in maintaining the stereochemical fidelity of the adjacent chiral center.

Role of the Carbobenzyloxy (Cbz) Group

The carbobenzyloxy (Cbz) group is a widely employed protecting group for amines, including the nitrogen atom of the pyrrolidine ring in proline and its derivatives. Its popularity stems from a combination of stability under a range of reaction conditions and the availability of reliable methods for its removal.

In the context of (2R)-1-Cbz-2-formyl-pyrrolidine, which is typically synthesized from N-Cbz-L-proline, the Cbz group serves several critical functions. Primarily, it prevents the racemization of the α-carbon during synthetic transformations. The electron-withdrawing nature of the Cbz group decreases the acidity of the α-proton at the C-2 position, thereby reducing the risk of its abstraction and subsequent loss of stereochemical information, especially in the presence of bases.

Furthermore, the Cbz group is stable to various oxidative and reductive conditions commonly used in organic synthesis, allowing for selective manipulation of other functional groups within the molecule. For instance, the oxidation of the primary alcohol in N-Cbz-L-prolinol to the corresponding aldehyde, (2R)-1-Cbz-2-formyl-pyrrolidine, can be achieved without compromising the Cbz protection.

Table 1: Selected Reagents for the Introduction of the Cbz Group

| Reagent | Conditions |

| Benzyl chloroformate | Aqueous base (e.g., NaHCO₃, NaOH) |

| Di-tert-butyl dicarbonate/Benzyl alcohol | Not applicable for direct Cbz protection |

| O-Alkyl S-(pyridin-2-yl)carbonothiolates | Room temperature, in air |

This table presents common reagents for the N-protection of amino acids like proline.

Strategic Deprotection and Reprotection Pathways

The removal of the Cbz group is a key step in many synthetic routes utilizing (2R)-1-Cbz-2-formyl-pyrrolidine, as it liberates the nitrogen atom for further functionalization. The choice of deprotection method is crucial to avoid unwanted side reactions, including the epimerization of the sensitive aldehyde functionality.

Hydrogenolysis is a common and clean method for Cbz deprotection, typically employing a palladium catalyst (Pd/C) and a hydrogen source. organic-chemistry.org This method is advantageous as it often proceeds under neutral conditions, minimizing the risk of base-catalyzed epimerization of the formyl group. However, care must be taken if other reducible functional groups are present in the molecule.

Alternative deprotection strategies that avoid hydrogenation are also available. These can be particularly useful when the substrate contains functionalities sensitive to reduction, such as alkenes or alkynes.

Table 2: Common Deprotection Methods for the Cbz Group

| Method | Reagents | Key Features |

| Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; risk to other reducible groups. |

| Acidolysis | HBr in acetic acid | Strong acidic conditions. |

| Lewis Acid-Mediated | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Good functional group tolerance, room temperature. organic-chemistry.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | Useful for substrates with sensitive functionalities. organic-chemistry.org |

This table summarizes various conditions for the removal of the Cbz protecting group.

Reprotection of the pyrrolidine nitrogen, should it be necessary after a synthetic step, can be achieved using standard procedures for amine protection, similar to those outlined for the initial introduction of the Cbz group.

Epimerization Strategies for Stereochemical Inversion or Enhancement

While the preservation of stereochemistry is often the primary goal, there are instances where the inversion of a stereocenter is a desired transformation. Epimerization at the C-2 position of N-protected 2-formyl-pyrrolidine derivatives can be intentionally induced, typically through the action of a base.

The mechanism for this epimerization involves the abstraction of the α-proton at the C-2 position by a base to form a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers or, under thermodynamic control, enrichment of the more stable stereoisomer. The acidity of this α-proton is a critical factor, and it is influenced by the nature of the N-protecting group.

In some synthetic contexts, epimerization can occur as an unintended side reaction, particularly under basic conditions used for other transformations, such as the hydrolysis of an amide. For instance, forcing conditions with sodium hydroxide (B78521) in ethanol (B145695) at high temperatures have been shown to cause complete epimerization at the alpha center of a pyrrolidine derivative. nih.gov This highlights the importance of carefully selecting reaction conditions to either promote or prevent stereochemical inversion.

The deliberate use of a base can therefore be a strategy to access the C-2 epimer of (2R)-1-Cbz-2-formyl-pyrrolidine or to enhance the diastereomeric purity of a mixture by converting the undesired stereoisomer into the desired one. The choice of base and solvent can influence the rate and outcome of the epimerization process. mdpi.com

Table 3: Factors Influencing Epimerization at C-2 of N-Protected 2-Formyl-pyrrolidines

| Factor | Influence |

| Base Strength | Stronger bases increase the rate of α-proton abstraction. mdpi.com |

| Temperature | Higher temperatures can accelerate the rate of epimerization. nih.gov |

| Solvent | The polarity and protic nature of the solvent can affect enolate stability and reprotonation. mdpi.com |

| N-Protecting Group | Electron-withdrawing groups can influence the acidity of the α-proton. |

Chemical Reactivity and Advanced Transformations of 2r 1 Cbz 2 Formyl Pyrrolidine Derivatives

Reactions of the Formyl Group

The aldehyde functionality at the C2 position is the primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations.

The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by various nucleophiles. These addition reactions are fundamental to extending the carbon skeleton and introducing new functional groups. A common example is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. For instance, the addition of 2-furyllithium to carbonyl compounds is a well-established method for creating carbon-carbon bonds and introducing a furan (B31954) moiety. mdpi.com

These initial addition products, typically secondary alcohols, can undergo subsequent condensation or cyclization reactions. The formation of pyrrolidine-2-carbaldehyde (B1623420) intermediates in cascade reactions can lead to more complex structures. researchgate.net Mechanistically, these processes often involve the in-situ generation of a reactive intermediate that is then trapped intramolecularly or by another reagent. researchgate.netrsc.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organolithium | 2-Furyllithium | Secondary Alcohol |

| Grignard Reagent | Phenylmagnesium Bromide | Secondary Alcohol |

| Enolates | Lithium enolate of acetone | β-Hydroxy ketone |

The formyl group of (2R)-1-Cbz-2-formyl-pyrrolidine can be readily reduced to a primary alcohol or an amine. The choice of reducing agent dictates the final product.

The reduction to the corresponding alcohol, (2R)-1-Cbz-2-(hydroxymethyl)pyrrolidine, is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild method for this transformation. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used.

Reductive amination provides a direct route to N-substituted aminomethyl pyrrolidines. This reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction in situ. A common product from this pathway is (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine, a key intermediate for various pharmaceutical compounds. lookchem.comchemicalbook.com

Table 2: Reduction Reactions of the Formyl Group

| Reagent | Product Functional Group | Product Name Example |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol | (2R)-1-Cbz-2-(hydroxymethyl)pyrrolidine |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | (2R)-1-Cbz-2-(hydroxymethyl)pyrrolidine |

Oxidation of the formyl group yields the corresponding carboxylic acid, (2R)-1-Cbz-pyrrolidine-2-carboxylic acid, a derivative of the amino acid L-proline. This transformation is valuable for synthesizing peptide-based structures and other complex molecules. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) are effective for this purpose. The reaction often proceeds through a hydrate (B1144303) intermediate which is then oxidized. In some synthetic sequences, the formation of pyrrolidine-2-carbaldehyde is followed by oxidation to a carboxylic acid as part of a domino process. researchgate.netrsc.org

Table 3: Oxidation of the Formyl Group

| Oxidizing Agent | Product Functional Group |

|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

Functionalization of the Pyrrolidine (B122466) Ring System

Beyond the reactivity of the formyl group, the pyrrolidine ring itself can be further functionalized, often with a high degree of stereocontrol.

Alkylation and acylation reactions can introduce substituents onto the pyrrolidine ring. A notable strategy involves the asymmetric allylic alkylation of related imides to create a stereogenic quaternary center at the C2 position, leading to 2,2-disubstituted pyrrolidines. nih.govnih.gov While not starting directly from the formyl derivative, these methods highlight pathways for elaborating the pyrrolidine core. After modification of the formyl group, the nitrogen atom can be deprotected (removal of Cbz) and subsequently acylated or alkylated, although this modifies the N-substituent rather than the ring carbons directly.

Achieving stereoselective functionalization at other positions of the pyrrolidine ring (C3, C4, C5) is a key challenge in synthetic chemistry. Various strategies have been developed to synthesize highly functionalized and enantioenriched pyrrolidines. rsc.org These methods include:

Ring Contraction: Synthesizing pyrrolidine derivatives through the ring contraction of larger heterocyclic systems like pyridines. nih.gov

Cascade Reactions: Domino processes that form the pyrrolidine ring and introduce multiple functional groups with high diastereoselectivity in a single sequence. rsc.org

Cycloaddition Reactions: The use of azomethine ylide cycloadditions to construct the pyrrolidine skeleton with defined stereochemistry.

These advanced methods allow for the creation of a diverse library of pyrrolidine derivatives with precise control over the spatial arrangement of substituents, which is crucial for their application in areas like medicinal chemistry and catalysis.

Mentioned Chemical Compounds

| Chemical Name | CAS Number | Molecular Formula |

| (2R)-1-Cbz-2-formyl-pyrrolidine | 143393-11-7 | C₁₃H₁₅NO₃ |

| (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine | 141774-68-7 | C₁₃H₁₈N₂O₂ |

| (2R)-1-Cbz-2-(hydroxymethyl)pyrrolidine | 84129-33-9 | C₁₃H₁₇NO₃ |

| (2R)-1-Cbz-pyrrolidine-2-carboxylic acid | 67253-54-1 | C₁₃H₁₅NO₄ |

| 2-furyllithium | 17745-93-6 | C₄H₃LiO |

| Sodium borohydride | 16940-66-2 | BH₄Na |

| Lithium aluminum hydride | 16853-85-3 | AlH₄Li |

| Potassium permanganate | 7722-64-7 | KMnO₄ |

| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg |

| Sodium cyanide | 143-33-9 | CNNa |

Ring-Closing and Ring-Opening Methodologies

The inherent reactivity of the formyl group and the pyrrolidine ring in (2R)-1-Cbz-2-formyl-pyrrolidine derivatives allows for a diverse range of chemical transformations. These include intramolecular cyclization reactions to form bicyclic systems and strategic ring-cleavage reactions to yield acyclic or rearranged products.

Intramolecular Cyclization Reactions

The aldehyde functionality in (2R)-1-Cbz-2-formyl-pyrrolidine is a key handle for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems. These reactions typically involve the introduction of a tethered nucleophile that can react with the electrophilic aldehyde carbon.

One common strategy involves the intramolecular N-acyliminium ion cyclization. For instance, a substituted hydropyrazino[1,2-a]pyrimidin-6-one derivative was synthesized stereoselectively through an intramolecular N-acyliminium ion cyclization between an amide nitrogen and an Nα-acetal derived from a Cbz-protected aminopropyl-phenylalaninamide. nih.gov This approach highlights the potential to construct bicyclic peptidomimetics from precursors that could be conceptually derived from (2R)-1-Cbz-2-formyl-pyrrolidine. The key to this transformation is the formation of a bicyclic scaffold through a thermodynamically driven pathway, resulting in a single diastereomer. nih.gov

Another powerful method for constructing fused pyrrolidine-containing bicyclic systems is the aza-Cope rearrangement-Mannich cyclization. This cascade reaction has been successfully employed in the stereoselective synthesis of cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives. rsc.org While not directly starting from (2R)-1-Cbz-2-formyl-pyrrolidine, the principles of this methodology could be applied to derivatives of this compound. The reaction proceeds with high yield and diastereoselectivity, which can be rationalized by analyzing the low-energy conformations of the starting materials. rsc.org

The synthesis of various bicyclic pyrrolidine derivatives has been achieved through different cyclization strategies. For example, the intramolecular [4 + 2] cycloaddition reaction of precursors derived from 3-sulfolene (B121364) and maleic anhydride (B1165640) can lead to the formation of bicyclic imide derivatives, which can be subsequently reduced to the corresponding bicyclic pyrrolidines. researchgate.net

Below is a table summarizing representative intramolecular cyclization strategies that could be conceptually applied to derivatives of (2R)-1-Cbz-2-formyl-pyrrolidine to generate bicyclic systems.

| Cyclization Strategy | Key Intermediate/Reactant | Resulting Bicyclic System | Ref |

| Intramolecular N-acyliminium ion cyclization | Nα-acetal derived from a Cbz-protected aminopropyl-phenylalaninamide | Substituted octahydropyrazino[1,2-a]pyrimidin-6-one | nih.gov |

| Aza-Cope rearrangement-Mannich cyclization | 3-Amino-4-vinyltetrahydro-2H-pyran-4-ol derivatives | cis- and trans-fused octahydro-1H-oxepino[4,5-b]pyrroles | rsc.org |

| Intramolecular [4 + 2] cycloaddition/reduction | Tetrahydroisobenzofuran-1,3-dione ethylamine | Bicyclic pyrrolidine derivative | researchgate.net |

Strategic Ring-Cleavage Reactions (e.g., oxidative cleavage)

Strategic cleavage of the pyrrolidine ring in derivatives of (2R)-1-Cbz-2-formyl-pyrrolidine opens up avenues to acyclic products with diverse functionalities. Oxidative cleavage is a prominent methodology in this context.

While direct oxidative cleavage of (2R)-1-Cbz-2-formyl-pyrrolidine is not extensively documented, the oxidative cleavage of the closely related N-Cbz-L-prolinol (where the formyl group is reduced to a hydroxymethyl group) to the corresponding γ-lactam has been well-studied. This transformation provides a strong precedent for the potential cleavage of the aldehyde. The reaction is often carried out using a hypervalent iodine catalyst, such as 2-iodobenzamide, in the presence of a co-oxidant like Oxone®. jst.go.jpnih.gov The reaction proceeds smoothly for N-protected pyrrolidine-2-methanols, yielding N-protected 2-pyrrolidones in good to excellent yields. nih.govjst.go.jp Notably, the presence of the N-Cbz protecting group is crucial for the success of the reaction, as unprotected prolinol leads to decomposition. jst.go.jp

The proposed mechanism for this oxidative cleavage involves the oxidation of the alcohol to an aldehyde intermediate, which is then further oxidized to a carboxylic acid that subsequently undergoes ring cleavage and cyclization to form the lactam. jst.go.jp Given that (2R)-1-Cbz-2-formyl-pyrrolidine already possesses the aldehyde functionality, it is a plausible substrate for a similar oxidative cleavage to an N-Cbz-succinimide derivative.

The table below summarizes the optimal conditions and yields for the oxidative cleavage of N-Cbz-L-prolinol, which serves as a model system.

| Catalyst (mol%) | Co-oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| 2-Iodobenzamide (5) | Oxone® (4) | CO(OMe)₂/DMF (10:1) | 50 | 9 | 93 | jst.go.jp |

| 2-Iodobenzamide (5) | Oxone® (4) | MeNO₂/DMF (10:1) | 50 | 7 | 78 | jst.go.jp |

Beyond oxidative methods, reductive cleavage of the C-N bond in N-acyl pyrrolidines represents another strategic approach to ring-opening. A combination of a Lewis acid and photoredox catalysis has been shown to effectively cleave the C2-N bond in N-benzoyl pyrrolidines. nih.gov This method involves a single-electron transfer to the amide, promoted by the Lewis acid, leading to site-selective bond cleavage. This protocol is applicable to a variety of pyrrolidine-containing molecules and allows for subsequent functionalization. nih.gov This strategy could potentially be adapted for (2R)-1-Cbz-2-formyl-pyrrolidine, offering a pathway to γ-amino aldehydes or their derivatives.

Mechanistic Insights and Computational Studies

Analysis of Stereochemical Outcomes (e.g., enantioselectivity, diastereoselectivity)

The stereochemical outcomes of reactions involving (2r)-1-Cbz-2-formyl-pyrrolidine are largely dictated by the inherent chirality of the pyrrolidine (B122466) ring and the steric and electronic nature of the Cbz (benzyloxycarbonyl) protecting group. The rigid five-membered ring structure holds the formyl group in a specific spatial orientation, influencing the facial selectivity of nucleophilic attacks.

In reactions where (2r)-1-Cbz-2-formyl-pyrrolidine acts as an electrophile, the incoming nucleophile will preferentially attack one of the two diastereotopic faces of the aldehyde. The Cbz group, being sterically demanding, often directs the nucleophile to the face opposite to it, leading to a high degree of diastereoselectivity. This principle is fundamental in controlling the stereochemistry of the newly formed stereocenter. For instance, in aldol (B89426) or Grignard reactions, the Re or Si face of the aldehyde may be selectively attacked depending on the reaction conditions and the nature of the nucleophile.

The diastereoselectivity in such reactions can be quantified by the diastereomeric ratio (d.r.). For example, in the diastereoselective C-H bond amination to form disubstituted pyrrolidines, the steric bulk of substituents has been shown to significantly influence the diastereomeric ratio. nih.gov While not directly studying (2r)-1-Cbz-2-formyl-pyrrolidine, these studies on similar pyrrolidine systems highlight the importance of steric factors in achieving high diastereoselectivity. nih.gov

The enantioselectivity, while inherent to the starting material, is crucial in asymmetric catalysis where (2r)-1-Cbz-2-formyl-pyrrolidine or its derivatives might be used as chiral ligands or catalysts. The conformational rigidity of the pyrrolidine ring is key to creating a well-defined chiral environment that can effectively discriminate between enantiomeric transition states.

| Reaction Type | Key Factors Influencing Stereoselectivity | Typical Outcome |

| Nucleophilic Addition to Aldehyde | Steric hindrance from Cbz group, chelation control | High diastereoselectivity |

| Cyclization Reactions | Ring strain, substituent effects | Formation of specific diastereomers |

| Catalytic Asymmetric Reactions | Conformation of the pyrrolidine ring | High enantioselectivity |

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches (e.g., mass spectral studies, DFT calculations)

Understanding the detailed reaction mechanisms involving (2r)-1-Cbz-2-formyl-pyrrolidine is achieved through a synergistic combination of experimental techniques and computational modeling.

Experimental Approaches:

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques in mass spectrometry can be employed to detect and characterize reaction intermediates. By analyzing the mass-to-charge ratio of species present in the reaction mixture at various time points, it is possible to identify transient intermediates and build a picture of the reaction pathway.

Spectroscopic Methods (NMR, IR): In situ NMR and IR spectroscopy can monitor the consumption of reactants and the formation of products and intermediates in real-time, providing kinetic data and structural information about the species involved in the reaction.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for elucidating reaction mechanisms at the molecular level. beilstein-journals.org For reactions involving (2r)-1-Cbz-2-formyl-pyrrolidine, DFT calculations can be used to:

Model the three-dimensional structures of reactants, transition states, intermediates, and products.

Calculate the activation energies for different possible reaction pathways, allowing for the identification of the most favorable route. nih.gov

Explain the origins of observed stereoselectivity by comparing the energies of diastereomeric transition states. nih.gov For instance, a lower activation energy for the transition state leading to the major diastereomer would provide a quantitative explanation for the experimental outcome. nih.gov

Investigate the role of solvents and catalysts in the reaction mechanism.

Development of Theoretical Models for Predicting Reactivity and Selectivity

Building on the insights gained from mechanistic studies, theoretical models can be developed to predict the reactivity and selectivity of (2r)-1-Cbz-2-formyl-pyrrolidine in new reactions. These models often integrate computational chemistry with empirical data to create predictive tools for catalyst and reaction design.

Key aspects of these theoretical models include:

Quantitative Structure-Activity Relationships (QSAR): By correlating the structural features of reactants and catalysts with experimental outcomes (e.g., yield, diastereoselectivity), QSAR models can be developed. For reactions involving (2r)-1-Cbz-2-formyl-pyrrolidine, descriptors such as steric parameters (e.g., cone angle), electronic parameters (e.g., Hammett constants of substituents), and conformational energies can be used to build predictive models.

Transition State Modeling: Accurate modeling of transition states using computational methods like DFT is central to predicting selectivity. By systematically evaluating the energies of different transition state structures, it is possible to predict the major stereoisomer that will be formed. For example, theoretical investigations into the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines have used transition state calculations to reveal that the formation of the syn pyrrolidine product is favored. nih.gov

Machine Learning (ML) Models: In recent years, machine learning has emerged as a powerful tool for catalyst development and reaction optimization. By training ML algorithms on datasets of reactions involving pyrrolidine derivatives, it may be possible to develop models that can predict the performance of (2r)-1-Cbz-2-formyl-pyrrolidine in a given transformation with a certain set of reactants and conditions. These models can accelerate the discovery of new reactions and the optimization of existing ones.

The development of such predictive models is an iterative process, where the models are continuously refined as more experimental data becomes available. The ultimate goal is to create a theoretical framework that allows for the rational design of stereoselective syntheses involving (2r)-1-Cbz-2-formyl-pyrrolidine and related chiral building blocks.

| Modeling Approach | Description | Application to (2r)-1-Cbz-2-formyl-pyrrolidine |

| DFT Calculations | Quantum mechanical method to calculate the electronic structure of molecules. | Predicts reaction pathways, transition state energies, and origins of stereoselectivity. beilstein-journals.orgnih.govbeilstein-journals.org |

| QSAR | Correlates chemical structure with a specific activity or property. | Predicts reactivity and selectivity based on structural and electronic parameters. |

| Machine Learning | Algorithms that learn from data to make predictions. | Can predict reaction outcomes and optimize reaction conditions. |

Future Prospects and Emerging Research Areas

Development of Novel and Efficient Synthetic Pathways for Derivatives

The core pyrrolidine (B122466) structure of (2r)-1-Cbz-2-formyl-pyrrolidine makes it a valuable precursor for a wide range of derivatives, particularly those with pharmaceutical applications. Research is actively pursuing more streamlined and stereoselective methods to diversify this foundational molecule.

A primary area of focus is the development of novel cyclization strategies. These methods often utilize acyclic precursors to construct the pyrrolidine ring, embedding the required stereochemistry and functional groups in a single, efficient process. One such advanced method involves the copper-catalyzed aerobic aminooxygenation of 4-pentenylsulfonamides. This reaction uses a chiral bis(oxazoline) ligand to direct the enantioselective cyclization, with molecular oxygen acting as both the oxidant and the source of the oxygen atom for the formyl group, representing a highly atom-economical approach.

Furthermore, existing optically pure cyclic sources, such as proline and 4-hydroxyproline, continue to be foundational starting materials. nih.gov Synthetic chemists are devising new ways to functionalize these readily available precursors to generate complex pyrrolidine-containing drugs. nih.gov For instance, derivatives of (2r)-1-Cbz-2-formyl-pyrrolidine are key intermediates in the multi-step synthesis of penem (B1263517) and carbapenem (B1253116) antibacterial agents. google.com The processes involve converting the aldehyde or a related functional group into more complex side chains necessary for the biological activity of these antibiotics. google.com

Table 1: Selected Synthetic Methods for Pyrrolidine Derivatives

| Method | Precursor Type | Key Reagents/Catalysts | Derivative Type | Reference |

|---|---|---|---|---|

| Aerobic Aminooxygenation | Acyclic (4-Pentenylsulfonamides) | Cu(NTf₂)₂, Chiral Bis(oxazoline) Ligands, O₂ | 2-Formylpyrrolidines | |

| Functionalization | Cyclic (Proline, 4-Hydroxyproline) | Various (e.g., LiAlH₄, Dess–Martin periodinane) | Pyrrolidine-containing drugs (e.g., Avanafil) | nih.gov |

| Intramolecular Cyclization | Acyclic Amide | Grubbs Catalyst, Pd/C | Clemastine Precursor | nih.gov |

| Side-Chain Construction | Pyrrolidine Derivatives | Active Esterifying Agents, Base | Penem and Carbapenem Intermediates | google.com |

Exploration of New Catalytic Applications and Catalyst Design

Beyond its role as a structural scaffold, the pyrrolidine framework is a cornerstone in the design of organocatalysts and ligands for asymmetric synthesis. Emerging research seeks to leverage derivatives of (2r)-1-Cbz-2-formyl-pyrrolidine in novel catalytic systems. The inherent chirality of the molecule makes it an attractive starting point for developing catalysts that can induce stereoselectivity in chemical reactions.

One promising avenue is the incorporation of the pyrrolidine motif into more complex catalytic structures. For example, the synthesis of novel spiropyrrolidines, which are derivatives of the basic pyrrolidine structure, has been achieved using a chitosan-bounded copper (chitosan-Cu) catalyst. mdpi.com In this one-pot, three-component reaction, an azomethine ylide generated in situ from an amino acid and isatin (B1672199) reacts with a chalcone (B49325) derivative in a 1,3-dipolar cycloaddition to form the complex spiro-heterocyclic system. mdpi.com The catalyst, featuring a biological polymer (chitosan), not only facilitates the reaction but also aligns with green chemistry principles. mdpi.com

The design of new ligands for metal-catalyzed reactions is another active research area. The nitrogen atom and the stereocenter at the 2-position of the pyrrolidine ring are ideal features for creating bidentate or polydentate ligands that can coordinate with a metal center. These new ligands could be applied in a variety of transformations, including hydrogenations and cross-coupling reactions, where precise control of the three-dimensional space around the metal is critical for achieving high enantioselectivity. nih.gov

Table 2: Emerging Catalytic Applications and Systems

| Catalytic System/Application | Key Feature | Reaction Type | Target Molecules | Reference |

|---|---|---|---|---|

| Chitosan-Copper Catalyst | Bio-polymer supported catalyst | 1,3-Dipolar Cycloaddition | Ferrocenated Spiropyrrolidines | mdpi.com |

| Ruthenium-Catalyzed Hydrogenation | Metal-catalyzed reduction | Hydrogenation | (S)-Prolinol | nih.gov |

| Ligand Synthesis for Asymmetric Catalysis | Chiral pyrrolidine backbone | Various (e.g., Cross-Coupling) | Chiral Products | nih.gov |

Integration with Sustainable Chemistry and Flow Chemistry Methodologies

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic processes. For a versatile building block like (2r)-1-Cbz-2-formyl-pyrrolidine, this involves developing syntheses that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.

The use of heterogeneous, reusable catalysts is a key tenet of green chemistry. The chitosan-Cu catalyst used for synthesizing spiropyrrolidines is an excellent example. mdpi.com Because the catalyst is insoluble in the reaction medium, it can be easily recovered by simple filtration and reused in subsequent reaction cycles, reducing both cost and chemical waste. mdpi.com This contrasts with traditional homogeneous catalysts that are often difficult to separate from the product mixture.

Atom economy is another central concept, maximizing the incorporation of atoms from the reactants into the final product. The copper-catalyzed aerobic aminooxygenation reaction to form 2-formylpyrrolidines is a notable example, as it uses molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct. This avoids the use of stoichiometric, and often toxic, heavy-metal-based oxidizing agents.

While specific applications of flow chemistry—the practice of performing chemical reactions in a continuous-flow reactor—for (2r)-1-Cbz-2-formyl-pyrrolidine are still emerging, the potential is significant. Flow chemistry offers benefits such as enhanced safety, better heat and mass transfer, and the ability to easily scale up production. Integrating the green catalytic methods described above into a continuous-flow system could lead to highly efficient, automated, and sustainable manufacturing processes for this compound and its valuable derivatives.

Table 3: Application of Green Chemistry Principles

| Principle | Methodology | Example | Benefit | Reference |

|---|---|---|---|---|

| Use of Reusable Catalysts | Heterogeneous Catalysis | Chitosan-Copper catalyst for spiropyrrolidine synthesis | Catalyst can be filtered and reused, minimizing waste. | mdpi.com |

| High Atom Economy | Aerobic Oxidation | Copper-catalyzed aminooxygenation using O₂ | Avoids stoichiometric heavy-metal oxidants; water is the only byproduct. | |

| Use of Renewable Resources | Biopolymer-based Catalyst | Chitosan as a catalyst support | Utilizes a naturally abundant and biodegradable polymer. | mdpi.com |

Q & A

Q. What are the standard synthetic protocols for preparing (2R)-1-Cbz-2-formyl-pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protection, functionalization, and deprotection. For example, a modified procedure for pyrrolidine derivatives involves:

Reagent Selection : Use DMF as a solvent for its high polarity and ability to stabilize intermediates. Potassium carbonate as a base facilitates nucleophilic substitution.

Reaction Conditions : Heating at 150°C under inert atmosphere (e.g., nitrogen) for 20 hours ensures completion. Microwave-assisted synthesis (e.g., 0.25 M in n-butanol) can reduce reaction time and improve yield .

Purification : Extract with ethyl acetate, wash with ammonium chloride to remove excess base, and dry over MgSO₄. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Yield Optimization : Monitor reaction progress via TLC (e.g., Rf = 0.3 in 3:1 hexane/EtOAc). Adjust stoichiometry of dialkylamine or formylating agents to minimize side reactions .

Q. What analytical techniques are most reliable for characterizing (2R)-1-Cbz-2-formyl-pyrrolidine?

Methodological Answer:

- 1H NMR : Identify stereochemistry at C2 (δ ~3.3–3.3 ppm for pyrrolidine protons) and formyl proton (δ ~10.0 ppm). Compare with (2S) enantiomers for configuration validation .

- HPLC-MS : Use chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:IPA 90:10) to confirm enantiomeric purity. MS (ESI+) detects [M+H]+ ions for molecular weight verification .

- Elemental Analysis : Confirm %N content (e.g., calculated 7.99% vs. observed 7.5%) to assess purity .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity of (2R)-1-Cbz-2-formyl-pyrrolidine during synthesis?

Methodological Answer:

- Chiral Catalysis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) during formylation to favor the (R)-configuration.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Compare Flack (η) or Hooft (x) parameters to assess chirality-polarity .

- Chiral HPLC Validation : Run samples spiked with (2S)-enantiomer; baseline separation confirms >99% ee. Use polarimetric detection for real-time monitoring .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting yields or stereochemical outcomes)?

Methodological Answer:

- Cross-Validation : Replicate protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare intermediates via 2D NMR (COSY, HSQC) to detect hidden impurities .

- Stereochemical Reassessment : Re-analyze historical data using modern chiral descriptors (e.g., Cahn-Ingold-Prelog rules) and computational tools (Gaussian for DFT-optimized structures) .

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws in conflicting reports .

Q. What strategies prevent degradation of (2R)-1-Cbz-2-formyl-pyrrolidine during storage or reactions?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under argon. Lyophilize for long-term stability. Avoid exposure to light or moisture to prevent formyl group hydrolysis .

- In Situ Protection : Use scavengers (e.g., molecular sieves) during reactions to trap water. Replace Cbz with more stable protecting groups (e.g., Boc) if decomposition persists .

Q. How can stereoselective functionalization of (2R)-1-Cbz-2-formyl-pyrrolidine be achieved for complex molecule synthesis?

Methodological Answer:

- Directed Functionalization : Utilize the formyl group as a directing moiety for C–H activation (e.g., Pd-catalyzed coupling at the pyrrolidine β-position) .

- Multi-Step Sequences : Example from EP 4 374 877 A2: React with 2,3-difluorobenzaldehyde under Suzuki-Miyaura conditions, followed by cyanothioacetamide cyclization to form fused heterocycles .

Q. What computational tools are recommended for modeling (2R)-1-Cbz-2-formyl-pyrrolidine’s reactivity?

Methodological Answer:

Q. How do researchers design experiments to study the kinetic resolution of (2R)-1-Cbz-2-formyl-pyrrolidine?

Methodological Answer:

- Kinetic Profiling : Monitor enantiomer ratios (HPLC) at timed intervals. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) for epimerization .

- Enzymatic Resolution : Screen lipases (e.g., CAL-B) for selective hydrolysis of (2S)-enantiomer. Optimize pH and solvent (e.g., tert-butanol) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.